molecular formula C3H8Cl2N4S B7829906 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B7829906
M. Wt: 203.09 g/mol
InChI Key: XWYKQNIALXJTQU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride (CAS 1211483-84-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a 1,3,4-thiadiazole heterocyclic core, which is recognized as a versatile and potent multi-targeted pharmacological scaffold . This core structure acts as a bioisostere for pyrimidine and oxadiazole rings, contributing to favorable interactions with biological targets . The molecule's primary value lies in its use as a key synthetic intermediate for the development of novel therapeutic agents. Its structure, which includes both a primary aminomethyl group and a secondary amine on the thiadiazole ring, makes it a versatile precursor for further functionalization. Researchers extensively utilize this scaffold in the design and synthesis of compounds for anticonvulsant research and anticancer investigations . In anticancer research, derivatives of 5-amino-1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast and lung carcinomas . The anticonvulsant potential of thiadiazole derivatives is also a major area of intensive investigation, driven by the need for agents with more selective activity and lower toxicity . This product is intended for research and development purposes only by technically qualified persons. It is not intended for diagnostic or therapeutic uses in humans or animals. Handle with appropriate safety precautions.

Properties

IUPAC Name

5-(aminomethyl)-1,3,4-thiadiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S.2ClH/c4-1-2-6-7-3(5)8-2;;/h1,4H2,(H2,5,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYKQNIALXJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676298
Record name 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59079-33-3
Record name 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of thiosemicarbazide with formic acid under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and purification systems to achieve the desired product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require specific reagents and catalysts depending on the desired substitution.

Major Products Formed:

  • Oxidation products may include various oxidized derivatives of the compound.

  • Reduction products can include reduced forms of the compound.

  • Substitution products can vary widely based on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Activity
The compound has been investigated for its cytotoxic effects on cancer cell lines. Notably, some derivatives have shown selective inhibition of the Bcr-Abl protein kinase in K562 chronic myelogenous leukemia cells with IC50 values around 7.4 µM . This suggests that 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride could serve as a lead compound for developing targeted cancer therapies.

Neuroprotective Effects
Inhibition studies have revealed that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. The dual inhibition has implications for treating neurodegenerative disorders such as Alzheimer's disease .

Material Science

This compound is also being explored in the development of advanced materials. Its unique structural properties allow it to be utilized in the synthesis of polymers and nanomaterials. The ability to modify the thiadiazole ring opens avenues for creating materials with specific mechanical and thermal properties.

Industrial Applications

The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals. Its reactivity allows for modifications that can lead to the development of new compounds with desirable characteristics for industrial applications.

Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)Comments
Compound AE. coli25Effective against resistant strains
Compound BS. aureus32Comparable to standard antibiotics
Compound CA. niger47.5Higher activity than fluconazole

Cytotoxicity Studies

StudyCell LineIC50 (µM)Comments
Study 1K562 (CML)7.4Selective inhibition observed
Study 2MCF-7 (Breast Cancer)15.0Moderate cytotoxicity noted

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, leading to various biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

5-Chloro-1,3,4-thiadiazol-2-amine (CAS: 37566-40-8)
  • Structure: Chlorine replaces the aminomethyl group at the 5-position.
  • Properties: Higher electronegativity of Cl increases lipophilicity but reduces hydrogen-bonding capacity compared to the aminomethyl group. Molecular weight: 151.62 g/mol (lower than the target compound) .
  • Bioactivity : Chlorinated thiadiazoles often exhibit enhanced antimicrobial activity but may suffer from cytotoxicity .
2-Amino-5-methyl-1,3,4-thiadiazole (CAS: 108-33-8)
  • Structure: Methyl group at the 5-position instead of aminomethyl.
  • Properties :
    • Methyl groups increase hydrophobicity, reducing solubility.
    • Molecular weight: 115.16 g/mol .
  • Applications : Used as a building block in agrochemicals; less suited for polar target interactions due to lack of amine functionality .

Thiadiazole Derivatives with Complex Substituents

5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (Compound 4c)
  • Structure : Bulky aromatic substituents at the 5-position and an ethyl group on the amine.
  • Bioactivity :
    • Anticonvulsant activity : ED₅₀ values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ) in mice, indicating potent CNS activity .
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
  • Structure : Incorporates fluorophenyl and thiophene moieties.
  • Bioactivity :
    • Anticancer activity : IC₅₀ of 1.28 μg/mL against MCF7 breast cancer cells due to π-π interactions and hydrophobic effects .
  • Comparison : The target compound lacks aromatic substituents, likely reducing anticancer potency but improving solubility for systemic delivery .

Thiazole vs. Thiadiazole Derivatives

2-(Aminomethyl)thiazole Dihydrochloride (C₄H₈Cl₂N₂S)
  • Structure : Thiazole ring (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).
  • Properties :
    • Molecular weight: 187.09 g/mol (lower than the target compound).
    • Reduced hydrogen-bonding capacity due to fewer nitrogens .
  • Applications : Less versatile in targeting enzymes or receptors requiring multiple hydrogen bonds .
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride (CAS: 921145-11-1)
  • Structure : Ethylamine-linked thiazole with a methyl group.
  • Properties :
    • Density: 1.138 g/cm³ ; pKa: 8.80 (predicted).
    • Molecular weight: 142.22 g/mol .
  • Comparison : The thiazole ring’s electronic properties differ from thiadiazole, altering reactivity and target selectivity .

Key Findings and Implications

Structural Influence on Bioactivity: The aminomethyl group in the target compound enhances hydrogen-bonding capacity, favoring interactions with polar biological targets. Bulky substituents (e.g., aromatic groups) improve potency in specific applications (e.g., anticonvulsant or anticancer) but reduce solubility .

Salt Form Advantages :

  • The dihydrochloride form of the target compound improves aqueous solubility, a critical factor in drug formulation and bioavailability .

Research Gaps: Limited data on the target compound’s specific bioactivity (e.g., antimicrobial or CNS effects) compared to well-studied analogs like Compound 4c .

Safety Considerations :

  • While the dihydrochloride salt is handled with standard precautions, halogenated analogs (e.g., 5-chloro derivatives) may pose higher toxicity risks .

Biological Activity

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are a well-studied class of heterocyclic compounds known for their broad spectrum of biological activities. The sulfur atom in the thiadiazole ring enhances lipophilicity and facilitates membrane permeability, allowing these compounds to interact with various biological targets effectively . The 1,3,4-thiadiazole scaffold has been linked to activities such as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Compounds related to the thiadiazole structure showed IC50 values as low as 0.28 µg/mL, indicating potent growth inhibition through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .
  • K562 Chronic Myelogenous Leukemia Cells : Certain thiadiazole derivatives selectively inhibited Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM .

The anticancer activity is often attributed to the ability of these compounds to induce apoptotic pathways and disrupt critical cellular processes such as DNA replication and repair. The interaction between the thiadiazole moiety and key amino acid residues in target proteins has been modeled to elucidate these mechanisms .

Antimicrobial Activity

The antimicrobial properties of thiadiazoles are also noteworthy. Research has shown that derivatives can exhibit substantial activity against both bacterial and fungal strains.

Antibacterial Effects

  • Gram-positive and Gram-negative Bacteria : Thiadiazole derivatives have been tested against various strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to values surpassing standard antibiotics like streptomycin .

Antifungal Effects

  • Compounds have also demonstrated antifungal activity against strains like Aspergillus niger, with some derivatives showing zones of inhibition comparable to traditional antifungal agents .

Study 1: Synthesis and Evaluation

A study conducted by Olsen et al. synthesized multiple thiadiazole derivatives and evaluated their biological activities. Among them, certain compounds exhibited significant cytostatic properties against cancer cell lines while also demonstrating promising antimicrobial activity against various pathogens .

Study 2: In Vivo Evaluation

An in vivo study using tumor-bearing mice models confirmed that specific thiadiazole derivatives could effectively target tumor cells, enhancing their potential as therapeutic agents in cancer treatment .

Summary Table of Biological Activities

Biological ActivityTested CompoundsIC50/MIC ValuesReferences
Anticancer (MCF-7)Thiadiazole Derivatives0.28 µg/mL
Anticancer (K562)Selective Bcr-Abl Inhibitors7.4 µM
AntibacterialVarious Thiadiazole DerivativesMIC = 32.6 μg/mL
AntifungalThiadiazole DerivativesZone of inhibition: 15–19 mm

Q & A

Q. What are the standard synthetic routes for 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves functionalization of the 1,3,4-thiadiazole core. Key steps include:

Substitution Reactions : Use NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) to introduce aminomethyl groups at the 5-position .

Reduction : Convert nitro or cyano intermediates to primary amines using LiAlH₄ or NaBH₄. For dihydrochloride salt formation, HCl gas or concentrated HCl in ethanol is employed post-reduction .

  • Critical Factors : Solvent polarity affects nucleophilicity, while excess reducing agents may over-reduce side chains. Temperature control (0–25°C) minimizes byproducts like sulfoxides .

Q. How is the compound characterized post-synthesis? Which spectroscopic and crystallographic methods are most effective?

  • Methodological Answer: A multi-technique approach ensures structural validation:

NMR Spectroscopy : ¹H/¹³C NMR identifies aminomethyl (–CH₂NH₂) and thiadiazole ring protons. D₂O exchange confirms NH₂ groups .

X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between thiadiazole and substituents, critical for confirming stereoelectronic effects .

Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₃H₇N₃S·2HCl) and detects chloride counterions .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the thiadiazole ring?

  • Methodological Answer: Regioselectivity is controlled by:

Electronic Effects : Electron-donating groups (e.g., –NH₂) activate the 5-position for electrophilic attack. Use DFT calculations to predict charge distribution .

Protecting Groups : Temporarily block the 2-amine with Boc groups to direct substitution to the 5-aminomethyl site .

Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution at specific positions .

Q. How can computational chemistry be integrated to optimize the synthesis and reactivity of this compound?

  • Methodological Answer: Computational workflows such as those developed by ICReDD are recommended:

Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and identify low-energy pathways for aminomethylation .

Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction media (e.g., DMSO vs. acetonitrile) .

Machine Learning : Train models on existing thiadiazole reaction data to predict yields and side reactions .

Q. How should researchers address contradictions in reported biological activities of thiadiazole derivatives?

  • Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require:

Structural Reanalysis : Confirm compound purity via HPLC and compare crystal structures to rule out polymorphic differences .

Assay Standardization : Replicate studies under uniform conditions (e.g., MIC testing at pH 7.4, 37°C) .

SAR Analysis : Systematically vary substituents (e.g., –CF₃, –Cl) to isolate electronic vs. steric contributions to activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer: Scaling introduces risks of racemization:

Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) during aminomethylation to retain enantiomeric excess .

In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track chirality during continuous flow synthesis .

Crystallization Control : Optimize cooling rates and solvent polarity (e.g., ethanol/water mixtures) to prevent diastereomer formation .

Data Contradiction Resolution

Q. How to resolve conflicting solubility data reported in different solvents?

  • Methodological Answer: Discrepancies arise from measurement protocols:

Standardized Protocols : Use shake-flask method at 25°C with saturated solutions filtered through 0.22 µm membranes .

Solvent Polarity Index : Correlate solubility with logP values; e.g., higher solubility in DMSO (logP = −1.3) vs. chloroform (logP = 2.0) .

Counterion Effects : Compare solubility of free base vs. dihydrochloride salt in aqueous buffers (pH 1–7) .

Experimental Design

Q. What in vitro models are suitable for evaluating the compound’s neuroprotective potential?

  • Methodological Answer: Prioritize models replicating oxidative stress:

SH-SY5Y Neurons : Treat with H₂O₂ or rotenone to induce ROS, then measure viability via MTT assay. Use 10–100 µM test concentrations .

Glutamate Excitotoxicity : Apply 10 mM glutamate to primary cortical neurons and assess Ca²⁺ influx via Fluo-4 AM staining .

Mechanistic Studies : Perform Western blotting for Bcl-2/Bax ratios and caspase-3 activation to confirm apoptosis modulation .

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